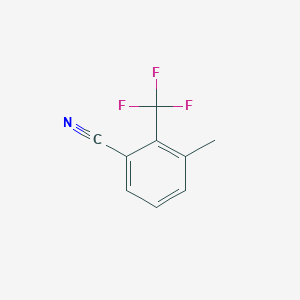
4-Methoxy-2-(methoxymethoxy)-3-(2-methylprop-2-enyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-(methoxymethoxy)-3-(2-methylprop-2-enyl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes Benzaldehydes are aromatic aldehydes with a benzene ring substituted with an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(methoxymethoxy)-3-(2-methylprop-2-enyl)benzaldehyde can be achieved through several synthetic routes
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2-(methoxymethoxy)-3-(2-methylprop-2-enyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy and methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-Methoxy-2-(methoxymethoxy)-3-(2-methylprop-2-enyl)benzoic acid.
Reduction: 4-Methoxy-2-(methoxymethoxy)-3-(2-methylprop-2-enyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-(methoxymethoxy)-3-(2-methylprop-2-enyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The methoxy and methoxymethoxy groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzaldehyde: Lacks the methoxymethoxy and 2-methylprop-2-enyl groups.
2-Methoxy-4-(methoxymethoxy)benzaldehyde: Similar structure but different substitution pattern.
3-(2-Methylprop-2-enyl)-4-methoxybenzaldehyde: Similar structure but lacks the methoxymethoxy group.
Uniqueness
4-Methoxy-2-(methoxymethoxy)-3-(2-methylprop-2-enyl)benzaldehyde is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H18O4 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
4-methoxy-2-(methoxymethoxy)-3-(2-methylprop-2-enyl)benzaldehyde |
InChI |
InChI=1S/C14H18O4/c1-10(2)7-12-13(17-4)6-5-11(8-15)14(12)18-9-16-3/h5-6,8H,1,7,9H2,2-4H3 |
Clave InChI |
CJKLVBZCQRQAHN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC1=C(C=CC(=C1OCOC)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13885605.png)
![2-[2-Methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl propyl carbonate](/img/structure/B13885609.png)
![[4-(4-Amino-3-methyl-phenoxy)-pyrimidin-2-yl]-(3-methoxy-phenyl)-amine](/img/structure/B13885618.png)
![3-Ethyl-5-quinolin-7-yloxy-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13885620.png)

